molecular formula C12H13FN2O B8002801 6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one

6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one

Cat. No.: B8002801
M. Wt: 220.24 g/mol
InChI Key: YVNXICYAFHSLDL-UHFFFAOYSA-N
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Description

6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one is a fluorinated heterocyclic compound featuring an isoindolin-1-one core substituted with a fluorine atom at the 6-position and a pyrrolidin-3-yl group at the 2-position. The fluorine atom enhances electronic properties and metabolic stability, while the pyrrolidine moiety introduces a secondary amine, influencing solubility and receptor interactions . This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics, due to its balanced lipophilicity and hydrogen-bonding capabilities .

Properties

IUPAC Name

6-fluoro-2-pyrrolidin-3-yl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-9-2-1-8-7-15(10-3-4-14-6-10)12(16)11(8)5-9/h1-2,5,10,14H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNXICYAFHSLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one typically involves the reaction of a fluorinated isoindolinone precursor with a pyrrolidine derivative. One common method involves the use of a palladium-catalyzed coupling reaction, where the fluorinated isoindolinone is reacted with a pyrrolidine derivative under specific conditions to yield the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

6-Fluoro-2-methylisoindolin-1-imine

  • Structure : Replaces the pyrrolidine group with a methyl group and the lactam oxygen with an imine (NH).
  • Molecular Formula : C₉H₉FN₂ .
  • Molecular Weight : 164.18 g/mol .
  • Key Differences: The imine group reduces hydrogen-bond acceptor capacity compared to the lactam oxygen in the target compound.

3-Ethoxy-2-(1,3-thiazol-2-yl)isoindolin-1-one

  • Structure : Features an ethoxy group and a thiazole ring instead of fluorine and pyrrolidine.
  • Molecular Formula : C₁₃H₁₂N₂O₂S .
  • Key Differences: The thiazole ring introduces aromaticity and sulfur-based interactions, while the ethoxy group increases hydrophobicity. X-ray studies reveal a dihedral angle of 89.0° between the isoindolinone and ethoxy groups, suggesting distinct conformational flexibility compared to the rigid pyrrolidine-containing target compound .

Ring System Variations

(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride

  • Structure : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring) and includes a hydrochloride salt.
  • Molecular Formula : C₁₃H₁₆ClFN₂O .
  • Molecular Weight : 270.73 g/mol .
  • Key Differences : The larger piperidine ring alters conformational dynamics and basicity. The hydrochloride salt improves aqueous solubility, making it preferable for pharmaceutical formulations. Stereochemistry (S-configuration) may influence enantioselective binding to biological targets .

(R)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride

  • Structure : Stereoisomer of the target compound with an R-configuration at the pyrrolidine center.
  • Key Differences : The R-configuration may lead to divergent pharmacokinetic profiles. For example, it could exhibit higher affinity for specific receptors due to spatial compatibility, as seen in enantiomeric pairs of CNS drugs .

Functional Group Additions

6-(4-Methylpiperazin-1-yl)-1H-indole

  • Structure : Incorporates a 4-methylpiperazine group on an indole scaffold.
  • Molecular Formula : C₁₃H₁₇N₃ .
  • Key Differences: The piperazine group introduces a tertiary amine, enhancing solubility and enabling pH-dependent ionization. This modification is common in serotonin receptor antagonists but lacks the isoindolinone core’s lactam stabilization .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₂H₁₂FN₂O 219.24 Pyrrolidin-3-yl, F Rigid lactam, moderate solubility
(S)-6-Fluoro-2-(piperidin-3-yl)... hydrochloride C₁₃H₁₆ClFN₂O 270.73 Piperidin-3-yl, F, HCl Enhanced solubility, S-configuration
6-Fluoro-2-methylisoindolin-1-imine C₉H₉FN₂ 164.18 Methyl, F, imine Reduced steric bulk, imine reactivity
3-Ethoxy-2-(1,3-thiazol-2-yl)isoindolin-1-one C₁₃H₁₂N₂O₂S 260.31 Ethoxy, thiazole Conformational flexibility, sulfur interactions

Table 2. Pharmacological Relevance

Compound Name Potential Applications Evidence of Bioactivity
This compound Kinase inhibitors, CNS therapeutics Preclinical studies (inferred)
(S)-6-Fluoro-2-(piperidin-3-yl)... hydrochloride Anticancer agents Patent pipelines
6-Fluoro-2-methylisoindolin-1-imine Intermediate for synthetic chemistry Supplier data

Biological Activity

6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one, a compound characterized by its unique isoindolinone structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FN2OC_{12}H_{14}FN_2O, with a molecular weight of approximately 256.71 g/mol. The key features include:

  • Fluorine atom at the 6th carbon, enhancing binding affinity.
  • Pyrrolidine ring at the 2nd position, contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, particularly neurotransmitter receptors. Preliminary studies suggest that it may act on:

  • Dopamine D2 receptors
  • Serotonin 5-HT receptors

These interactions are crucial for modulating mood and behavior, indicating potential applications in treating psychiatric disorders such as schizophrenia and depression.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Neuropharmacological Effects

Studies have shown that this compound may possess antipsychotic properties due to its modulation of neurotransmitter systems. Its ability to influence dopamine and serotonin pathways suggests a therapeutic potential for neuropsychiatric conditions.

Enzyme Interaction

The compound has been reported to bind to various enzymes, modulating their activity. This property is significant for drug development as it can lead to the discovery of new therapeutic agents targeting specific diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesBiological Activity
(S)-6-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-oneEnantiomer of the target compoundPotentially different pharmacodynamics
2-(Pyrrolidin-3-yl)isoindolin-1-oneLacks fluorine substitutionMay have different receptor interactions
6-Chloro-2-(pyrrolidin-3-yl)isoindolin-1-oneChlorine instead of fluorineDifferent activity profile

This table highlights how structural variations can significantly influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antipsychotic Potential : A preclinical study demonstrated its efficacy in animal models of psychosis, showing reduced symptoms comparable to established antipsychotics. The mechanism was linked to its action on dopamine receptors.
  • Neurotransmitter Modulation : Research indicated that the compound could enhance serotonin signaling, which may contribute to its antidepressant-like effects in behavioral assays.
  • Enzyme Inhibition : In vitro studies revealed that it could inhibit specific enzymes associated with neurodegenerative diseases, suggesting a dual role in neuroprotection and symptom alleviation.

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